

Introduction: The Imperative for Structural Elucidation in Peptide Science

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Compound of Interest

Compound Name: *N*-[(benzyloxy)carbonyl]-3-methylvaline

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In the realm of drug development and peptide chemistry, the unambiguous structural confirmation of synthetic intermediates is paramount. *N*-Carbobenzyloxy-3-methylvaline (*N*-Cbz-3-methylvaline), also known as *N*-Cbz-*tert*-leucine, is a critical chiral building block used in the synthesis of complex peptides and pharmacologically active molecules.[1] The bulky *tert*-butyl group of the 3-methylvaline residue imparts unique conformational constraints and metabolic stability to the resulting peptides. The carbobenzyloxy (Cbz) group is a widely used amine protecting group, essential for controlling reactivity during peptide coupling reactions.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the structural verification of such molecules in solution.[3][4] It provides precise, atom-level information on the chemical environment, connectivity, and stereochemistry of a molecule. This guide offers a detailed analysis of the expected ^1H and ^{13}C NMR spectra of *N*-Cbz-3-methylvaline, grounded in fundamental principles. It is designed to serve as a practical reference for researchers, enabling them to interpret their own experimental data with confidence and to understand the causality behind the spectral features.

Molecular Structure and Atom Numbering

A logical and systematic approach to spectral interpretation begins with a clear understanding of the molecular structure and a consistent numbering scheme for all proton and carbon atoms.

Figure 1: Molecular structure and atom numbering scheme for *N*-Cbz-3-methylvaline.

Part 1: The ^1H NMR Spectrum: A Proton's Perspective

The ^1H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration). For N-Cbz-3-methylvaline, we anticipate signals corresponding to the aromatic protons, the benzylic protons, the amide proton, the alpha-proton, and the tert-butyl protons.

Expected ^1H NMR Spectral Features

- Aromatic Protons (H_{aryl} , C10-C14):
 - Chemical Shift (δ): 7.30 - 7.40 ppm. Protons on a benzene ring are significantly deshielded due to the ring current effect and typically appear in this region.
 - Multiplicity: Multiplet (m). The five protons on the monosubstituted ring will appear as a complex, overlapping multiplet.
 - Integration: 5H. This signal will integrate to five protons relative to the other signals in the spectrum.
- Benzylic Protons (H_{benzyl} , C8):
 - Chemical Shift (δ): ~5.10 ppm. These two protons are adjacent to both an oxygen atom and the phenyl ring, causing a strong deshielding effect.
 - Multiplicity: Singlet (s). These two protons are chemically equivalent and have no adjacent proton neighbors to couple with, resulting in a sharp singlet.
 - Integration: 2H.
- Amide Proton (NH):
 - Chemical Shift (δ): 5.0 - 5.5 ppm. The chemical shift of amide protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad signal. It will likely show coupling to the alpha-proton.

- Multiplicity: Doublet (d). This proton will be split by the adjacent alpha-proton (H_{α}).
- Integration: 1H.
- Alpha-Proton (H_{α} , C2):
 - Chemical Shift (δ): ~ 4.10 ppm. This proton is attached to the alpha-carbon, which is bonded to the electronegative nitrogen of the amide and the electron-withdrawing carboxylic acid group, leading to a downfield shift.
 - Multiplicity: Doublet (d). It is coupled only to the amide proton (NH). The adjacent C3 carbon is a quaternary carbon with no attached protons, so no further splitting occurs.
 - Integration: 1H.
- tert-Butyl Protons (C4, C5, C6):
 - Chemical Shift (δ): ~ 1.05 ppm. These protons are on methyl groups attached to a quaternary carbon. Being part of an alkyl group far from electronegative atoms, they are highly shielded and appear far upfield.
 - Multiplicity: Singlet (s). The three methyl groups are equivalent due to free rotation around the C2-C3 bond. They are attached to a quaternary carbon (C3) and therefore have no neighboring protons to couple with.
 - Integration: 9H. This large, sharp singlet is a characteristic signature of a tert-butyl group.

Part 2: The ^{13}C NMR Spectrum: The Carbon Skeleton

The proton-decoupled ^{13}C NMR spectrum reveals one signal for each unique carbon atom in the molecule.^[5] The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.^{[6][7]} Quaternary carbons (those with no attached hydrogens) typically show signals of lower intensity.^[5]

Expected ^{13}C NMR Spectral Features

- Carboxylic Carbonyl (C1):

- Chemical Shift (δ): 174 - 176 ppm. Carbonyl carbons of carboxylic acids are highly deshielded and appear significantly downfield.^[6]
- Urethane Carbonyl (C7):
 - Chemical Shift (δ): ~156 ppm. The carbonyl carbon of the Cbz protecting group is also deshielded, but typically appears slightly upfield compared to a carboxylic acid.
- Aromatic Carbons (C9-C14):
 - Chemical Shift (δ): 127 - 137 ppm. Carbons in an aromatic ring resonate in this characteristic region.^[6] We expect four distinct signals:
 - C9 (ipso-carbon): ~136 ppm. The carbon directly attached to the benzylic group.
 - C12 (para-carbon): ~128.0 ppm.
 - C10/C14 (ortho-carbons): ~128.2 ppm.
 - C11/C13 (meta-carbons): ~128.5 ppm. The ortho and meta carbons are equivalent due to symmetry.
- Benzylic Carbon (C8):
 - Chemical Shift (δ): ~67 ppm. This sp^3 carbon is bonded to an electronegative oxygen, shifting it downfield.
- Alpha-Carbon (C2):
 - Chemical Shift (δ): ~62 ppm. The alpha-carbon is deshielded by the adjacent nitrogen and carbonyl group.
- Quaternary Carbon (C3):
 - Chemical Shift (δ): ~34 ppm. This sp^3 quaternary carbon will appear in the aliphatic region and is expected to have a weak signal intensity.
- tert-Butyl Carbons (C4, C5, C6):

- Chemical Shift (δ): ~27 ppm. These three equivalent methyl carbons are highly shielded and will appear far upfield as a single, strong signal.

Data Summary Table

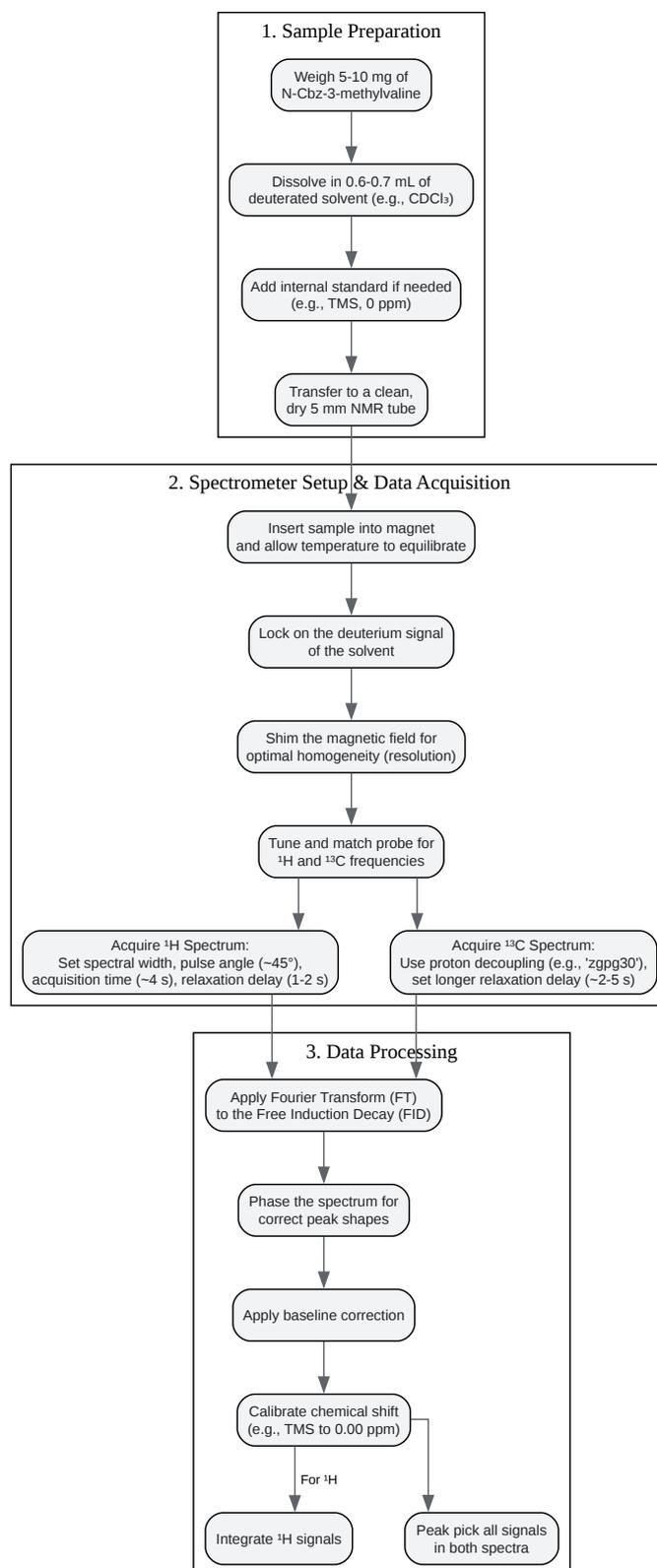
The predicted NMR data is consolidated in the table below for ease of reference.

Assignment	^1H NMR	^{13}C NMR
δ (ppm)	Multiplicity	
Carboxylic Acid	~11-12 (very broad, often not observed)	s
Aromatic	7.30 - 7.40	m
NH	5.0 - 5.5	d
Benzylic CH_2	~5.10	s
α -CH	~4.10	d
Quaternary C	-	-
tert-Butyl CH_3	~1.05	s
Cbz C=O	-	-

Part 3: A Self-Validating Experimental Protocol

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach.^{[8][9]} This protocol is designed to be self-validating, ensuring data integrity from sample preparation to final spectrum processing.

Experimental Workflow Diagram



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Figure 2: Standardized workflow for NMR data acquisition and processing.

Step-by-Step Methodology

- Sample Preparation:
 - Accurately weigh 5-10 mg of N-Cbz-3-methylvaline.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) inside a clean vial. Ensure complete dissolution.
 - Tetramethylsilane (TMS) is often present in commercial deuterated chloroform and serves as the internal reference standard ($\delta = 0.00$ ppm).[10]
 - Using a pipette, transfer the solution into a high-quality 5 mm NMR tube.
- Spectrometer Preparation:
 - Insert the NMR tube into the spinner turbine, check the depth with a gauge, and place it into the NMR spectrometer.[9]
 - In the acquisition software, load a standard set of parameters for the chosen solvent.
 - Locking: The spectrometer's field frequency is "locked" to the deuterium signal of the solvent to compensate for any magnetic field drift over time.[9]
 - Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process narrows the peak widths, maximizing spectral resolution. Automated shimming routines are highly effective.[11]
 - Tuning: The probe is tuned to the specific frequencies of ^1H and ^{13}C to ensure maximum signal-to-noise and efficient power transfer.
- ^1H Spectrum Acquisition:
 - Rationale: The goal is a high-resolution spectrum with accurate integrals.
 - Pulse Angle: Use a flip angle of 30-45°. A 90° pulse requires a longer relaxation delay to ensure all protons fully relax before the next pulse, which is critical for quantitative accuracy. A smaller angle is a good compromise for routine spectra.[9]

- Acquisition Time (AQ): Set to 3-4 seconds to ensure good digitization of the resulting signal (Free Induction Decay - FID).
- Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for most protons in a molecule of this size.
- Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.
- ¹³C Spectrum Acquisition:
 - Rationale: As the ¹³C isotope has a low natural abundance (~1.1%), more scans are needed.^[7] Standard spectra are proton-decoupled to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.
 - Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
 - Relaxation Delay (D1): A longer delay of 2-5 seconds is advisable, particularly to ensure the detection of quaternary carbons (C1, C3, C7, C9), which have longer relaxation times and do not benefit as much from NOE.
 - Number of Scans (NS): This is highly dependent on sample concentration and spectrometer sensitivity, but typically ranges from 256 to 1024 scans.
- Data Processing:
 - Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum.
 - Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical). The baseline is corrected to be flat for accurate integration.^{[11][12]}
 - Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ^{13}C).

- Integration and Peak Picking: For the ^1H spectrum, the relative area under each peak is integrated. For both spectra, the precise chemical shift of each peak maximum is determined.

Conclusion

This guide provides a comprehensive framework for understanding, predicting, and acquiring the ^1H and ^{13}C NMR spectra of N-Cbz-3-methylvaline. By correlating the predicted chemical shifts, multiplicities, and integrations with the known molecular structure, researchers can confidently verify the identity and purity of their synthesized material. The provided experimental protocol emphasizes a rigorous, self-validating approach that ensures the generation of high-quality, reliable data, a cornerstone of scientific integrity in drug development and chemical research.

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